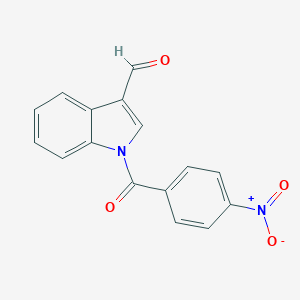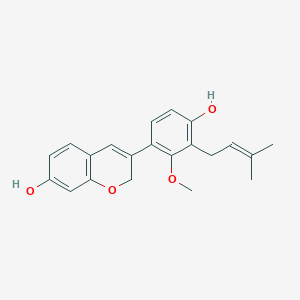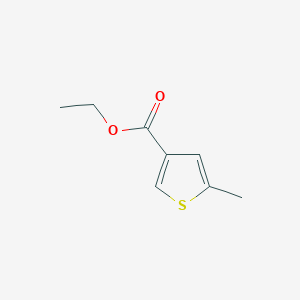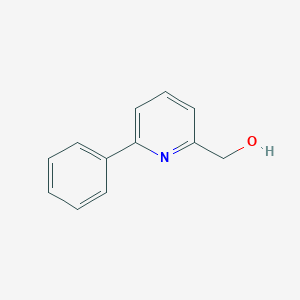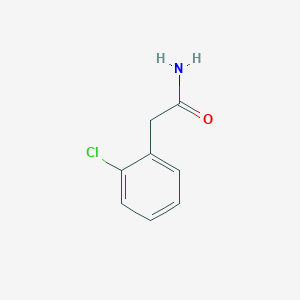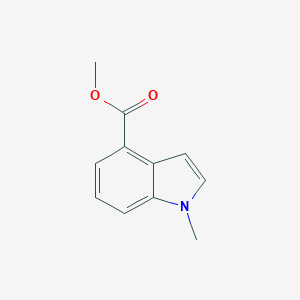
Methyl 1-methyl-1H-indole-4-carboxylate
Übersicht
Beschreibung
“Methyl 1-methyl-1H-indole-4-carboxylate” is a chemical compound with the molecular formula C11H11NO2 . It is also known by other names such as methyl indole-4-carboxylate, indole-4-carboxylic acid methyl ester, 1h-indole-4-carboxylic acid methyl ester, methyl 4-indolecarboxylate, 4-indole-carboxylic acid methyl ester, 1h-indole-4-carboxylic acid, methyl ester, 4-methoxycarbonylindole, 4-methoxycarbonyl-1h-indole, indole-4-carboxylate .
Molecular Structure Analysis
The molecular structure of “Methyl 1-methyl-1H-indole-4-carboxylate” consists of a 1H-indole ring substituted at the 1-position with a methyl group and at the 4-position with a carboxylate group .
Physical And Chemical Properties Analysis
“Methyl 1-methyl-1H-indole-4-carboxylate” is a solid at room temperature . Its molecular weight is 189.21 g/mol .
Wissenschaftliche Forschungsanwendungen
Pharmacological Research Activation of Aryl Hydrocarbon Receptor (AhR)
Methyl 1-methyl-1H-indole-4-carboxylate derivatives have been studied for their ability to interact with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in various biological processes. For instance, ITE, an indole derivative, has been shown to upregulate CYP1A1 and downregulate AhR in Hepa cells, and induce fetal AhR activation in pregnant mice .
Antiviral and Antimicrobial Activity
Indole derivatives are known for their broad spectrum of biological activities, including antiviral and antimicrobial effects. Research has highlighted compounds like methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showing inhibitory activity against influenza A and other viruses .
Cancer Treatment
The application of indole derivatives in cancer treatment has gained attention due to their biologically active properties. These compounds are being explored for their potential in treating various types of cancer cells .
Synthesis of Biologically Active Compounds
Indoles serve as key intermediates in the synthesis of diverse biologically active compounds. The Fischer indole synthesis is one such method used to produce optically active cyclohexanone derivatives from indoles .
Green Chemistry Cycloaddition Reactions
Indole’s versatility as a building block is utilized in cycloaddition reactions to synthesize diverse heterocyclic frameworks. These reactions are atom-economical and align with the principles of green chemistry .
Safety and Hazards
Zukünftige Richtungen
The future research directions for “Methyl 1-methyl-1H-indole-4-carboxylate” and other indole derivatives could involve further exploration of their biological activities and potential therapeutic applications. For instance, the application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Wirkmechanismus
Target of Action
Methyl 1-methyl-1H-indole-4-carboxylate, like other indole derivatives, is known to interact with multiple receptors . The indole scaffold is found in many important synthetic drug molecules and binds with high affinity to these receptors . .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives interact with their targets, leading to changes in cellular processes and functions.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities .
Result of Action
Given the broad-spectrum biological activities of indole derivatives, it can be inferred that the compound may have diverse molecular and cellular effects .
Eigenschaften
IUPAC Name |
methyl 1-methylindole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-12-7-6-8-9(11(13)14-2)4-3-5-10(8)12/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVQOOSBDNRKUDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50496232 | |
| Record name | Methyl 1-methyl-1H-indole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50496232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-methyl-1H-indole-4-carboxylate | |
CAS RN |
1444-12-8 | |
| Record name | Methyl 1-methyl-1H-indole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50496232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Bromophenyl)methylidene]-2-methyl-1,3-oxazol-5-one](/img/structure/B170180.png)


